N-METHYL-N-(3-CYANOPROPYL)BENZYLAMINE
Overview
Description
4-[Benzyl(methyl)amino]butanenitrile is an organic compound with the molecular formula C12H16N2. It is characterized by the presence of a benzyl group, a methyl group, and a nitrile group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]butanenitrile can be achieved through several methods. One common approach involves the reaction of benzylamine with 4-chlorobutanenitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Another method involves the reductive amination of 4-cyanobutanal with benzylamine and a reducing agent such as sodium cyanoborohydride. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 4-[Benzyl(methyl)amino]butanenitrile.
Industrial Production Methods
Industrial production of 4-[Benzyl(methyl)amino]butanenitrile typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]butanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-[Benzyl(methyl)amino]butylamine.
Oxidation: 4-[Benzyl(methyl)amino]butanoic acid.
Substitution: 4-[Benzyl(methyl)amino]butanamide.
Scientific Research Applications
4-[Benzyl(methyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]butanenitrile depends on its specific application. In general, its reactivity is influenced by the presence of the nitrile group, which can undergo various transformations. For example, in reductive amination reactions, the nitrile group is reduced to an amine, which can then interact with biological targets such as enzymes or receptors. The benzyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
4-[Benzyl(methyl)amino]butanenitrile can be compared with other similar compounds, such as:
4-[Benzyl(methyl)amino]butanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
4-[Benzyl(methyl)amino]butanamide:
4-[Benzyl(methyl)amino]butylamine: This compound has an amine group instead of a nitrile group, which alters its reactivity and biological activity.
The uniqueness of 4-[Benzyl(methyl)amino]butanenitrile lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJZKEXLJVDQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC#N)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616685 | |
Record name | 4-[Benzyl(methyl)amino]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-05-1 | |
Record name | 4-[Benzyl(methyl)amino]butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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